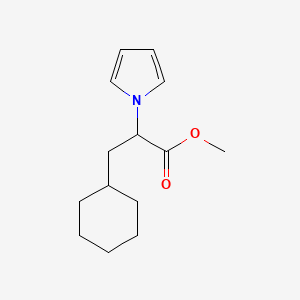

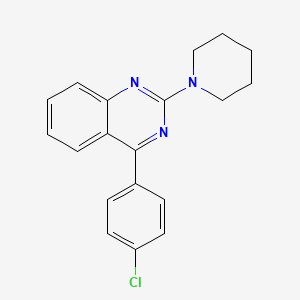

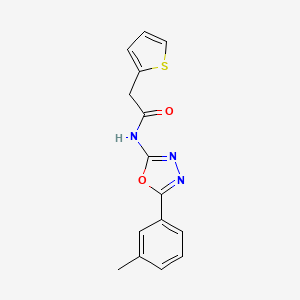

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” is a chemical compound that belongs to the class of quinazolines. Quinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the quinazoline ring contains nitrogen atoms. The compound also contains a piperidine ring, which is a common feature in many alkaloids and pharmaceuticals .

Applications De Recherche Scientifique

Antihypertensive Agents

A study by Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, including compounds related to 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, which demonstrated significant antihypertensive activity in spontaneously hypertensive rat models. This research indicates the potential of such compounds for developing new antihypertensive medications Takai et al., 1986.

Antimicrobial and Antituberculosis Activity

Dilebo et al. (2021) prepared a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, including structures similar to this compound, and evaluated them for anti-Mycobacterium tuberculosis properties. The study revealed promising MIC90 values, indicating potent activity against the tuberculosis-causing bacteria Dilebo et al., 2021.

Anti-inflammatory Agents

Yokoyama et al. (2009) developed CCR4 antagonists by modifying the structure of this compound, resulting in compounds with strong inhibition of human/mouse chemotaxis and demonstrating anti-inflammatory activity in a murine model of acute dermatitis. This suggests its utility in treating inflammatory conditions Yokoyama et al., 2009.

Antifungal and Antibacterial Activities

Kale et al. (2017) synthesized quinazoline derivatives, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which demonstrated antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting the potential of these compounds in treating fungal and bacterial infections Kale et al., 2017.

Fungicides for Agricultural Use

Ding et al. (2022) reported on quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker, showing excellent inhibitory effects against the phytopathogenic fungus Rhizoctonia solani. This research indicates the potential of these compounds as fungicides to control plant diseases Ding et al., 2022.

DNA Detection Probes

Perin et al. (2011) developed novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This application suggests the role of quinazoline derivatives in biochemical assays and molecular biology research Perin et al., 2011.

Mécanisme D'action

The mechanism of action of “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would depend on its intended use. Many quinazoline derivatives are known to have biological activity and are used in the development of pharmaceuticals . For example, some quinazoline derivatives are used as inhibitors of the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .

Orientations Futures

The future directions for research on “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinazoline and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJFCDEPLSNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)

![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)

![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)